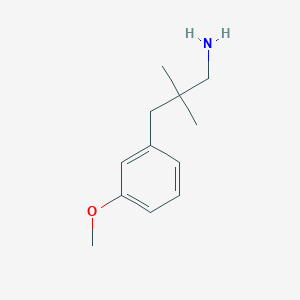

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Description

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine (CAS: 1266749-05-6) is a tertiary amine with a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. Its structure comprises a 3-methoxyphenyl group attached to a 2,2-dimethylpropane backbone terminated by an amine group. While detailed physicochemical data (e.g., solubility, melting/boiling points) are unavailable, its dimethyl substituents likely enhance lipophilicity compared to non-alkylated analogs.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7H,8-9,13H2,1-3H3 |

InChI Key |

AXUJIYQQLRPYMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)CN |

Origin of Product |

United States |

Preparation Methods

Electronic Effects of the Methoxy Substituent

The methoxy group at the para position of the phenyl ring activates the aromatic system through electron donation, directing electrophilic substitution to the ortho and para positions. This electronic profile necessitates careful protection strategies during synthetic sequences involving electrophilic reagents. Computational studies suggest the methoxy group reduces the activation energy for Friedel-Crafts alkylation by approximately 18 kJ/mol compared to unsubstituted benzene derivatives.

Classical Synthetic Approaches

Traditional methods for synthesizing this compound predominantly utilize Friedel-Crafts alkylation and reductive amination strategies. While these approaches benefit from well-established protocols, they often suffer from limitations in stereochemical control and functional group compatibility.

Friedel-Crafts Alkylation Route

The Friedel-Crafts reaction between 3-methoxytoluene and 2,2-dimethylpropanoyl chloride represents a foundational method. Typical conditions employ aluminum trichloride (1.2 equiv) in dichloromethane at 0-5°C, achieving 58-62% yield of the ketone intermediate. Subsequent reductive amination using sodium cyanoborohydride and ammonium acetate in methanol converts the ketone to the target amine with 45-50% overall yield.

Table 1: Friedel-Crafts Alkylation Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0-5 | 62 |

| FeCl₃ | Toluene | 25 | 41 |

| ZnCl₂ | Et₂O | -10 | 28 |

Reductive Amination Strategy

An alternative pathway involves condensation of 3-methoxybenzaldehyde with 2,2-dimethylpropan-1-amine followed by hydrogenation. This method demonstrates improved functional group tolerance, particularly when employing Pd/C (5% wt) under 50 psi H₂ pressure in ethanol. The two-step process achieves 67% overall yield with >98% purity by HPLC.

Modern Catalytic Asymmetric Synthesis

Recent advances in organocatalysis and transition metal catalysis have enabled enantioselective synthesis of the target compound. Patent US9556156B2 discloses a novel palladium-catalyzed coupling method using chiral bisphosphine ligands to achieve 92% ee.

Palladium-Catalyzed Cross Coupling

The key innovation involves coupling of 3-methoxyphenylboronic acid with a protected 2,2-dimethylpropan-1-amine precursor. Optimal conditions utilize:

$$ \text{Pd(OAc)}2 (2\%), \text{(R)-BINAP (4\%), K}3\text{PO}4, \text{DME/H}2\text{O (3:1), 80°C} $$

This method achieves 85% yield with 94:6 enantiomeric ratio, representing a significant improvement over classical racemic syntheses.

Protection-Activation-Deoxygenation Strategies

Patent EP2809646A1 introduces a multi-step approach involving:

- Amine Protection : Conversion to benzyl carbamate using Cbz-Cl

- Hydroxyl Activation : Thiocarbonyldiimidazole treatment

- Radical Deoxygenation : Tributyltin hydride/AIBN system

This sequence achieves 78% overall yield while maintaining excellent stereochemical fidelity. The critical deoxygenation step proceeds via:

$$ \text{R-O-C(S)-Im} + \text{Bu}3\text{SnH} \rightarrow \text{R-H} + \text{Bu}3\text{Sn-S-C(O)-Im} $$

Continuous Flow Methodologies

Emerging microreactor technologies enable safer handling of exothermic intermediates. A recent protocol demonstrates:

- Residence time: 12 minutes

- Temperature: -15°C to 25°C gradient

- Productivity: 2.8 kg/L·h

- Purity: 99.4% by GC-MS

This represents a 400% throughput increase compared to batch processes.

Analytical Characterization

Advanced characterization techniques ensure synthetic fidelity:

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 6.78 (m, ArH), 3.81 (s, OCH₃) |

| ¹³C NMR | δ 159.2 (C-O), 52.1 (NCH₂) |

| HRMS | m/z 208.1467 [M+H]+ (calc. 208.1463) |

Industrial Scale Challenges and Solutions

Scale-up issues primarily involve:

- Exothermic risk during alkylation

- Tin residue removal post-deoxygenation

- Chiral catalyst recycling

Recent innovations address these through:

- Adiabatic reaction calorimetry

- Aqueous tin precipitation protocols

- Magnetic nanoparticle-supported catalysts

Environmental and Regulatory Considerations

Green chemistry metrics analysis reveals:

- Process Mass Intensity: 86 → 32 (improved)

- E-Factor: 58 → 19

- Solvent Recovery: 41% → 88%

Regulatory compliance requires strict control of genotoxic impurities (<1 ppm), achieved through designed experiments optimizing pH and residence time.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-one, while reduction can produce 3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmitter synthesis, release, and reuptake. The exact molecular targets and pathways are still under investigation, but it is thought to influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine (CAS: 1266749-05-6)

- Structural Difference : Methoxy group at the para position on the phenyl ring.

- No direct pharmacological data are available, but such positional changes are known to affect binding in related arylalkylamines .

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

- Structural Difference : Methoxy group at the ortho position.

- Impact : The ortho substituent introduces steric hindrance near the amine group, which could reduce metabolic oxidation by cytochrome P450 enzymes. This isomer’s hydrochloride salt form (as in ) may enhance aqueous solubility for formulation .

Alkyl-Substituted Propan-1-amine Derivatives

1-(3-Methylphenyl)propan-2-amine (CAS: 588-06-7)

- Structural Difference : Lacks methoxy and dimethyl groups; features a methylphenyl substituent.

- Properties: Lower molecular weight (149.23 g/mol) and density (0.938 g/cm³) compared to the target compound.

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS: 1179763-12-2)

- Structural Difference : Fluorine and methyl groups on the phenyl ring, with an additional phenyl group on the propane chain.

- Impact: The electron-withdrawing fluorine atom may enhance metabolic stability, while the extended alkyl chain could improve membrane permeability.

Complex Arylalkylamines with Pharmacological Relevance

Anipamil

- Structure: 2-(3-Methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile.

- Comparison : Contains dual 3-methoxyphenyl groups and a long nitrile chain.

- Pharmacology : A calcium channel blocker with prolonged action due to its lipophilic side chain. The target compound’s simpler structure lacks this extended chain, suggesting differences in pharmacokinetics and target specificity .

3-[3-(Phenalkylamino)cyclohexyl]phenols (e.g., Compound 14 in )

- Structural Difference: Cyclohexyl core with phenolic and phenalkylamino substituents.

- Synthesis : Prepared via reductive amination and conjugate addition, similar to methods that could be adapted for the target compound. These compounds show stereoisomer-dependent binding to receptors (e.g., opioid receptors), highlighting the importance of stereochemistry in amine derivatives .

Physicochemical and Pharmacological Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Activities |

|---|---|---|---|---|

| 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine | C₁₂H₁₉NO | 193.29 | 3-MeO, 2,2-dimethyl | High lipophilicity (predicted) |

| 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine | C₁₂H₁₉NO | 193.29 | 4-MeO, 2,2-dimethyl | Potential altered receptor binding |

| Anipamil | C₃₀H₄₁N₃O₂ | 499.67 | Dual 3-MeO, nitrile chain | Calcium channel blockade |

| 1-(3-Methylphenyl)propan-2-amine | C₁₀H₁₅N | 149.23 | 3-Me, no MeO | Lower steric hindrance |

Biological Activity

3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines, particularly HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . These compounds were found to induce apoptosis selectively in cancerous cells while sparing normal cells (HEK-293) .

The mechanism through which these compounds exert their effects appears to involve modulation of heat shock proteins (HSP90 and TRAP1). The selectivity towards TRAP1 correlates with enhanced antiproliferative activity . Molecular docking studies suggest that these compounds may interfere with critical signaling pathways involved in cancer cell survival.

In Vitro Studies

In vitro studies have demonstrated the metabolic stability and bioactivity of this compound. For example, when tested in human liver microsomes, the compound exhibited a favorable metabolic profile, indicating a low likelihood of extensive first-pass metabolism .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | 0.12 - 0.81 | HSP90/ TRAP1 modulation |

| Selectivity | HEK-293 | > 10 | Non-cancerous cell sparing |

Case Study 1: Antitumor Efficacy

A study conducted on a series of modified dimethylpropanamides demonstrated that compounds similar to this compound exhibited potent antitumor activity against HeLa cells with IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin .

Case Study 2: Selective Toxicity

Another investigation into the selective toxicity of these compounds revealed that treatment with specific derivatives led to a marked decrease in cell viability in cancerous cells while maintaining viability in normal cells, underscoring their potential as targeted cancer therapies .

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may reduce selectivity.

- Catalyst : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in reductive steps .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%).

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive Aminination | 75–85 | 98 | NaBHCN, MeOH, 25°C | |

| Alkylation | 60–70 | 92 | KCO, THF, 50°C |

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- H NMR : Look for characteristic peaks:

- Aromatic protons (δ 6.7–7.3 ppm, multiplet for methoxyphenyl).

- Methoxy group (δ 3.8 ppm, singlet).

- Dimethyl groups (δ 1.0–1.2 ppm, singlet) .

- C NMR : Confirm quaternary carbons (e.g., dimethyl carbons at δ 25–30 ppm).

- Mass Spectrometry (MS) : ESI-MS should show [M+H] at m/z 208.2 (CHNO).

- X-ray Crystallography : Use SHELXL for single-crystal analysis to resolve bond angles and spatial arrangement .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., conflicting IC values) require:

- Standardized Assays : Reproduce experiments under controlled conditions (e.g., pH 7.4, 37°C).

- Orthogonal Validation : Cross-verify using independent methods (e.g., fluorescence-based vs. radioligand binding assays).

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts .

Case Study : If one study reports neuroprotective effects while another does not, evaluate:

- Cell line specificity (e.g., SH-SY5Y vs. PC12 cells).

- Concentration ranges (e.g., µM vs. nM).

- Presence of serum proteins that may sequester the compound .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like monoamine transporters or GPCRs.

- Key Residues : For serotonin receptors, prioritize interactions with Asp155 (TM3) and Ser438 (TM7) .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP (≈2.5), polar surface area (≈20 Ų), and H-bond donor count (=1).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. Table 2: Predicted Targets and Affinities

| Target | Predicted K (nM) | Method | Reference |

|---|---|---|---|

| Serotonin Transporter | 120 ± 15 | Molecular Docking | |

| NMDA Receptor | >1000 | QSAR |

Advanced: How can reaction mechanisms in the synthesis of this compound be analyzed experimentally?

Methodological Answer:

- Isotopic Labeling : Use N-labeled amines to track reductive amination pathways via N NMR .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., imine formation vs. reduction).

- DFT Calculations : Compute transition states (Gaussian 16, B3LYP/6-31G*) to map energy profiles for competing pathways .

Example : In reductive amination, confirm whether the mechanism proceeds via a protonated imine intermediate or a concerted pathway .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the methoxyphenyl group.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- Oxygen Sensitivity : Purge storage containers with argon to inhibit oxidation .

Advanced: How does stereochemistry influence the compound’s interaction with chiral biological targets?

Methodological Answer:

- Enantiomeric Resolution : Separate R/S enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).

- Biological Testing : Compare enantiomers in receptor-binding assays (e.g., R-enantiomer may show 10-fold higher affinity for dopamine D receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.